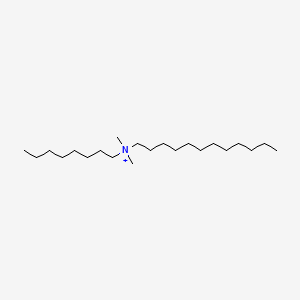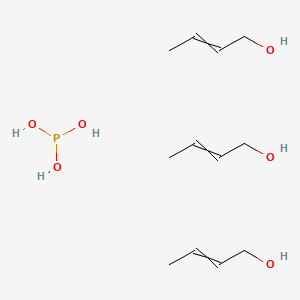
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride is an organic compound that features a hydrazine moiety linked to a benzylidene group and a dichlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride typically involves the reaction of 3,4-dichlorophenylhydrazine with benzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with phosgene or a similar chlorinating agent to introduce the carbonyl chloride functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls, given the use of hazardous reagents like phosgene.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride can undergo several types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Condensation reactions: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones and related structures.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Condensation reactions: These reactions often require acidic or basic catalysts and are conducted under reflux conditions.
Major Products
Nucleophilic substitution: Products include substituted hydrazides and hydrazones.
Condensation reactions: Products include various hydrazone derivatives, which can be further functionalized.
Aplicaciones Científicas De Investigación
Medicinal chemistry: It has been investigated for its potential as an antileishmanial and antimalarial agent.
Materials science: The compound’s reactivity makes it a useful intermediate in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride in biological systems is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially inhibiting their function. The hydrazine moiety may form covalent bonds with nucleophilic sites on proteins, leading to the disruption of normal cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine derivatives: Compounds such as phenylhydrazine and benzylidenehydrazine share structural similarities and exhibit similar reactivity.
Carbonyl chlorides: Compounds like benzoyl chloride and acetyl chloride also feature the reactive carbonyl chloride group.
Uniqueness
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride is unique due to the combination of its hydrazine and carbonyl chloride functionalities, which confer a distinct reactivity profile
Propiedades
Número CAS |
52185-42-9 |
|---|---|
Fórmula molecular |
C14H9Cl3N2O |
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
N-(benzylideneamino)-N-(3,4-dichlorophenyl)carbamoyl chloride |
InChI |
InChI=1S/C14H9Cl3N2O/c15-12-7-6-11(8-13(12)16)19(14(17)20)18-9-10-4-2-1-3-5-10/h1-9H |
Clave InChI |
NMRYIDYJOKRUJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NN(C2=CC(=C(C=C2)Cl)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)

![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)






